4-Amino-2-mercapto-phenol Hydrochloride
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Overview
Description
4-Amino-2-mercapto-phenol Hydrochloride is a chemical compound with the molecular formula C6H8ClNOS and a molecular weight of 177.65 g/mol . It is a light yellow solid that is soluble in dimethyl sulfoxide and water . This compound is used as a reagent in the preparation of acetaminophen metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2-mercapto-phenol Hydrochloride typically involves the reaction of 4-nitrophenol with thiourea under acidic conditions to yield 4-nitro-2-mercapto-phenol. This intermediate is then reduced to 4-amino-2-mercapto-phenol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-mercapto-phenol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
4-Amino-2-mercapto-phenol Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and in the preparation of acetaminophen metabolites.
Biology: Employed in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-mercapto-phenol Hydrochloride involves its ability to interact with various molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-mercapto-phenol: Lacks the hydrochloride salt form.
2-Amino-4-mercapto-phenol: Positional isomer with different reactivity.
4-Nitro-2-mercapto-phenol: Precursor in the synthesis of 4-Amino-2-mercapto-phenol Hydrochloride.
Uniqueness
This compound is unique due to its dual functional groups (amino and mercapto) and its hydrochloride salt form, which enhances its solubility and reactivity in various chemical and biological applications .
Properties
IUPAC Name |
4-amino-2-sulfanylphenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOHMGJIJXKLLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747007 |
Source
|
Record name | 4-Amino-2-sulfanylphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98140-58-0 |
Source
|
Record name | 4-Amino-2-sulfanylphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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